molecular formula C11H12ClNO4 B2931901 Ethyl [(3-chloro-4-methoxyphenyl)amino](oxo)acetate CAS No. 64635-46-7

Ethyl [(3-chloro-4-methoxyphenyl)amino](oxo)acetate

Cat. No.: B2931901
CAS No.: 64635-46-7
M. Wt: 257.67
InChI Key: YFYDGMSHZQBOIM-UHFFFAOYSA-N
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Description

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate is a substituted oxoacetate derivative characterized by a 3-chloro-4-methoxyphenylamino group attached to an oxoacetate ethyl ester backbone. This compound is structurally analogous to other N-aryl oxoacetates, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds like 1,3-thiazoles . Its synthesis typically involves condensation reactions between ethyl oxoacetate and substituted anilines, followed by purification via column chromatography or crystallization. Notably, the presence of the electron-withdrawing chlorine and electron-donating methoxy substituents on the aromatic ring significantly influences its reactivity and stability .

Properties

IUPAC Name

ethyl 2-(3-chloro-4-methoxyanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-17-11(15)10(14)13-7-4-5-9(16-2)8(12)6-7/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDGMSHZQBOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-chloro-4-methoxyphenyl)aminoacetate typically involves the reaction of 3-chloro-4-methoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

3-chloro-4-methoxyaniline+ethyl oxalyl chlorideEthyl (3-chloro-4-methoxyphenyl)aminoacetate\text{3-chloro-4-methoxyaniline} + \text{ethyl oxalyl chloride} \rightarrow \text{Ethyl (3-chloro-4-methoxyphenyl)aminoacetate} 3-chloro-4-methoxyaniline+ethyl oxalyl chloride→Ethyl (3-chloro-4-methoxyphenyl)aminoacetate

Industrial Production Methods

On an industrial scale, the production of Ethyl (3-chloro-4-methoxyphenyl)aminoacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-chloro-4-methoxyaniline and ethyl oxalate.

    Oxidation: Formation of 3-chloro-4-hydroxyaniline.

Scientific Research Applications

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological substrates.

    Industrial Applications: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl (3-chloro-4-methoxyphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural and kinetic properties of ethyl (3-chloro-4-methoxyphenyl)aminoacetate with analogous compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Reaction Kinetics (Thermolysis) Key Findings
Ethyl (3-chloro-4-methoxyphenyl)aminoacetate C₁₁H₁₁ClNO₄ Cl (3), OMe (4) 256.67 log k₁ = 13.22 – (179.4 kJ/mol)(2.303RT⁻¹) Higher decarbonylation rate vs. ethyl oxoacetate due to Cl’s migratory aptitude
Ethyl (3-fluoro-4-methylphenyl)aminoacetate C₁₁H₁₂FNO₃ F (3), Me (4) 225.22 N/A Lower steric hindrance from Me vs. OMe enhances solubility in polar solvents
Ethyl 2-[(4-chloro-2-benzoylphenyl)amino]-2-oxoacetate C₁₇H₁₄ClNO₄ Cl (4), benzoyl (2) 331.75 N/A Benzoyl group increases melting point (139–141°C) due to enhanced crystallinity
Ethyl (4-ethoxyphenyl)aminoacetate C₁₂H₁₅NO₄ OEt (4) 237.25 N/A Ethoxy group improves metabolic stability compared to methoxy derivatives

Electronic and Steric Influences

  • Chlorine vs. Fluorine : The 3-chloro substituent in the target compound enhances electrophilicity at the carbonyl carbon compared to the 3-fluoro analog (C–Cl bond polarization > C–F). This accelerates nucleophilic attacks in condensation reactions .
  • Methoxy vs. Ethoxy: The 4-methoxy group provides moderate electron-donating effects, stabilizing intermediates in cyclization reactions. However, ethoxy-substituted analogs (e.g., ethyl (4-ethoxyphenyl)aminoacetate) exhibit better hydrolytic stability due to reduced hydrogen bonding with the ester group .

Key Research Findings

  • Thermal Stability: The chloro substituent in ethyl (3-chloro-4-methoxyphenyl)aminoacetate lowers activation energy (179.4 kJ/mol) for thermolysis compared to unsubstituted ethyl oxoacetate, favoring rigid transition states during decarbonylation .
  • Synthetic Limitations: Despite structural similarities to ethyl 2-(4-nitrophenylamino)-2-oxoacetate (72% yield in Ugi reactions), the target compound’s bulkier aryl group reduces yields in analogous transformations .

Biological Activity

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate has the molecular formula C11H12ClN2O3C_{11}H_{12}ClN_{2}O_{3} and a molecular weight of approximately 256.68 g/mol. The compound features a chloro and methoxy substituent on a phenyl ring, which are critical for its biological interactions.

1. Anti-inflammatory Properties

Research indicates that Ethyl (3-chloro-4-methoxyphenyl)aminoacetate exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The presence of the chloro and methoxy groups enhances its interaction with biological targets, potentially modulating pathways involved in inflammation .

2. Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown analgesic activity in various animal models. Pain relief mechanisms may involve the modulation of pain receptors and inhibition of pain signaling pathways .

3. Antimicrobial Activity

Preliminary studies suggest that Ethyl (3-chloro-4-methoxyphenyl)aminoacetate may possess antimicrobial properties against certain bacterial strains. The compound's structure allows it to penetrate bacterial cell membranes, disrupting their function .

The biological activity of Ethyl (3-chloro-4-methoxyphenyl)aminoacetate is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Receptor Activity : It may interact with specific receptors in the central nervous system that regulate pain perception.
  • Antioxidant Activity : The compound could exhibit antioxidant properties, reducing oxidative stress associated with inflammation .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how Ethyl (3-chloro-4-methoxyphenyl)aminoacetate differs from structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl (4-methoxyphenyl)aminoacetateC11H15NO3Lacks chlorine substituent; different biological activity
Ethyl (4-chlorophenyl)aminoacetateC11H12ClN2O3Chlorine on different position; potential different reactivity
Ethyl (4-ethoxyphenyl)aminoacetateC12H15NO4Ethoxy instead of methoxy; affects solubility and reactivity

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate stands out due to its specific combination of functional groups, influencing both its chemical reactivity and biological activity compared to similar compounds .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of Ethyl (3-chloro-4-methoxyphenyl)aminoacetate resulted in a significant reduction in paw edema compared to the control group. The mechanism was attributed to the suppression of TNF-alpha and IL-6 levels, key mediators in the inflammatory response .

Case Study 2: Analgesic Activity

In another study assessing pain relief, the compound was administered to rodents subjected to formalin-induced pain. Results indicated a notable decrease in pain scores, suggesting effective analgesic properties likely mediated through central nervous system pathways .

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